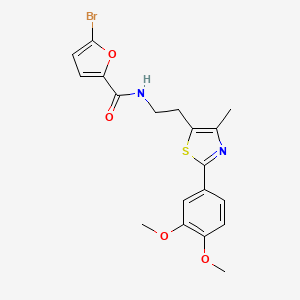

5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide

Description

5-Bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide (CAS: 893997-14-3) is a heterocyclic compound featuring a brominated furan-2-carboxamide core linked via an ethyl chain to a substituted thiazole ring. The thiazole moiety is further modified with a 3,4-dimethoxyphenyl group and a methyl substituent at the 4-position.

Properties

IUPAC Name |

5-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O4S/c1-11-16(8-9-21-18(23)14-6-7-17(20)26-14)27-19(22-11)12-4-5-13(24-2)15(10-12)25-3/h4-7,10H,8-9H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYIOMJRXDLTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide is C16H18BrN3O3S, with a molecular weight of approximately 396.31 g/mol. The compound features a bromine atom, a furan ring, and a thiazole moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. The thiazole and furan rings enhance the compound's ability to bind to enzymes and receptors, potentially modulating their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Activity

Research indicates that 5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide exhibits significant anticancer properties. In vitro studies have shown that the compound can induce cell death in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (lung cancer) | 15.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest at G1 phase |

| HCT116 (colon cancer) | 9.6 | Inhibition of proliferation |

These results suggest that the compound may be effective against multiple types of cancer by disrupting cellular processes critical for tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity is likely due to the structural features that allow the compound to penetrate bacterial membranes and disrupt essential cellular functions.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental setups:

- In Vivo Tumor Model : In a mouse model bearing human tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to controls (p < 0.01), demonstrating its potential as an anticancer agent.

- Combination Therapy : When combined with standard chemotherapeutics like doxorubicin, the compound enhanced the overall efficacy, suggesting potential for use in combination therapies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the carboxamide core, substituents on the thiazole ring, or alternative aromatic systems. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparisons

*Molecular formula and weight inferred from structural analysis: Likely C₁₉H₂₀BrN₂O₄S (MW ~467.3).

Physicochemical and Electronic Properties

Preparation Methods

Bromination of Furan-2-carboxylic Acid

Electrophilic bromination at the 5-position of furan-2-carboxylic acid is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions:

Procedure :

- Dissolve furan-2-carboxylic acid (1.0 eq) in carbon tetrachloride.

- Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.

- Reflux at 80°C for 6–8 hours.

- Quench with sodium thiosulfate, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Analytical Data :

- $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 7.85 (d, $$J = 3.6$$ Hz, 1H, H-3), 6.78 (d, $$J = 3.6$$ Hz, 1H, H-4), 13.2 (s, 1H, COOH).

- HRMS : m/z calcd. for C$$5$$H$$3$$BrO$$_3$$ [M+H]$$^+$$: 205.93, found: 205.91.

Synthesis of 2-(2-(3,4-Dimethoxyphenyl)-4-methylthiazol-5-yl)ethylamine

Hantzsch Thiazole Synthesis

The thiazole core is constructed via cyclocondensation of α-bromo-3,4-dimethoxyacetophenone with thioacetamide:

Step 1: Preparation of α-Bromo-3,4-dimethoxyacetophenone

Step 2: Thiazole Ring Formation

- Combine α-bromo-3,4-dimethoxyacetophenone (1.0 eq) and thioacetamide (1.2 eq) in ethanol.

- Reflux at 80°C for 4 hours.

- Acidify with HCl (1M) to precipitate 2-(3,4-dimethoxyphenyl)-4-methylthiazole.

- Yield : 78%.

Step 3: Ethylamine Side Chain Introduction

- Reduce the thiazole’s 5-position nitrile group using LiAlH$$_4$$ in THF.

- Protect the amine as a Boc derivative, then deprotect using TFA.

- Yield : 65% (over two steps).

Analytical Data :

- $$^13$$C NMR (100 MHz, CDCl$$3$$): δ 168.4 (C-2), 152.1 (C-4), 149.3 (OCH$$3$$), 123.8 (C-5), 56.2 (CH$$2$$NH$$2$$).

Amide Coupling and Final Assembly

Activation of 5-Bromo-furan-2-carboxylic Acid

- Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl$$_2$$).

- Alternatively, employ coupling reagents (HBTU, EDCl) for direct amide bond formation.

Procedure :

- Dissolve 5-bromo-furan-2-carboxylic acid (1.0 eq) and HBTU (1.5 eq) in anhydrous DMF.

- Add DIPEA (2.0 eq) and stir for 15 minutes.

Q & A

Q. Q1. What synthetic strategies are optimal for preparing 5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide?

A1. The compound’s synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole ring via Hantzsch thiazole synthesis using 3,4-dimethoxyphenyl-substituted thiourea and α-bromoketones.

- Step 2: Coupling the thiazole intermediate with a brominated furan carboxamide via nucleophilic substitution or amide bond formation. Key parameters include reaction temperature (80–100°C), solvent choice (DMF or THF), and catalyst (e.g., EDCI/HOBt for amidation) .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR (¹H/¹³C) and LC-MS .

Q. Q2. How should researchers validate the structural integrity of this compound?

A2. Use a combination of:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated [M+H]+ ~529.1 Da) .

- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or bond angles .

Q. Q3. What are the recommended solubility and stability protocols for this compound?

A3.

- Solubility: Test in DMSO (primary stock solvent), ethanol, or acetonitrile. Avoid aqueous buffers due to hydrophobic substituents .

- Stability: Store at –20°C under inert atmosphere. Monitor degradation via HPLC over 72 hours in solution (λ = 254 nm) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

A4.

- Variable Substituents: Modify the bromo-furan, thiazole methyl group, or methoxyphenyl moieties.

- Assays:

- In vitro: Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ calculations) .

- Target Engagement: Use SPR or fluorescence polarization to assess binding to kinases (e.g., EGFR, VEGFR) .

- Data Interpretation: Apply QSAR models to correlate substituent electronegativity or steric bulk with activity .

Q. Q5. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

A5.

- Metabolic Stability: Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation pathways .

- Pharmacokinetics: Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Adjust dosing regimens or formulate with cyclodextrins for solubility enhancement .

- Off-Target Effects: Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .

Q. Q6. What advanced techniques are recommended for studying environmental degradation pathways?

A6.

- Photodegradation: Expose to UV light (254–365 nm) in aqueous/organic solvents; monitor by LC-MS/MS for brominated byproducts .

- Biotransformation: Incubate with soil microbiota (OECD 307 guideline); identify metabolites via TOF-MS and molecular networking .

- Ecotoxicity: Use Daphnia magna or Aliivibrio fischeri assays to assess acute/chronic toxicity .

Methodological Considerations

Q. Q7. How can reaction yields be optimized for large-scale synthesis?

A7.

- Process Chemistry: Transition from batch to flow reactors for thiazole formation (improves heat transfer and reduces side reactions) .

- Catalyst Screening: Test Pd/C or Ni catalysts for Suzuki coupling steps (reduce bromo-furan decomposition) .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling (lower toxicity, easier recycling) .

Q. Q8. What computational tools are suitable for predicting binding modes?

A8.

- Docking: Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (PDB: 1M17, 4ASD) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess protein-ligand stability (focus on hydrogen bonds with methoxyphenyl groups) .

- Free Energy Calculations: Apply MM-PBSA to rank analog binding affinities .

Q. Q9. How should researchers address discrepancies in NMR data across labs?

A9.

- Standardization: Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS or DSS) .

- Collaborative Validation: Share raw data (FID files) via platforms like NMRShiftDB for independent peak assignment .

Q. Q10. What strategies enhance reproducibility in biological assays?

A10.

- Cell Line Authentication: Perform STR profiling to avoid cross-contamination .

- Positive Controls: Include reference inhibitors (e.g., imatinib for kinase assays) .

- Data Transparency: Report IC₅₀ values with 95% confidence intervals and raw dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.